3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol
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Overview
Description
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene-2-carbaldehyde and azetidine.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 3-bromothiophene-2-carbaldehyde and azetidine under acidic conditions.
Final Product: The intermediate undergoes further functionalization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted azetidin-3-ol derivatives.
Scientific Research Applications
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of a bromothiophene moiety.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Azetidine and Oxetane Derivatives: Various derivatives with different substituents on the azetidine or oxetane rings.
Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H10BrNOS |
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Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2 |
InChI Key |
ZBAXOKSNCBEZDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC2=C(C=CS2)Br)O |
Origin of Product |
United States |
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